molecular formula C10H9N3O B2394676 6-Methyl-3-phenyl-1,2,4-triazin-5-ol CAS No. 33449-34-2

6-Methyl-3-phenyl-1,2,4-triazin-5-ol

Cat. No. B2394676
CAS RN: 33449-34-2
M. Wt: 187.202
InChI Key: GQOHHBLOVGBIIF-UHFFFAOYSA-N
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Description

6-Methyl-3-phenyl-1,2,4-triazin-5-ol is a chemical compound with the molecular formula C10H9N3O and a molecular weight of 187.2 . It is a solid substance stored under nitrogen at a temperature of 4°C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H9N3O/c1-7-11-10(14)9(13-12-7)8-5-3-2-4-6-8/h2-6H,1H3,(H,11,12,14) . This indicates that the molecule consists of a triazine ring with a methyl group and a phenyl group attached to it, and a hydroxyl group attached to the triazine ring.


Physical And Chemical Properties Analysis

This compound is a solid substance . It is stored under nitrogen at a temperature of 4°C .

Scientific Research Applications

Heterocyclic Chemistry and Biological Significance

6-Methyl-3-phenyl-1,2,4-triazin-5-ol, as part of the triazine class, plays a significant role in medicinal chemistry due to its diverse biological activities. Triazines exhibit a wide range of pharmacological properties, including antibacterial, antifungal, anti-cancer, antiviral, antimalarial, anti-inflammatory, antiulcer, anticonvulsant, antimicrobial, insecticidal, and herbicidal effects. This versatility makes triazines, including this compound derivatives, valuable for drug development research (Verma, Sinha, & Bansal, 2019).

Synthetic Strategies and Reactivities

Recent advancements in synthetic methodologies have heightened interest in functionalized 3-thioxo-1,2,4-triazin-5-ones and their derivatives due to their significant applications in the medicinal, pharmacological, and biological fields. The reactivity of these compounds towards various electrophilic and nucleophilic reagents has been extensively studied, showcasing their potential as drug, semi-drug, and bioactive systems. Their biological evaluation includes anticancer, anti-HIV, antimicrobial activities, as well as enzymatic effects, highlighting their importance in drug discovery (Makki, Abdel-Rahman, & Alharbi, 2019).

Patent Landscape and Therapeutic Potentials

The triazole derivatives, including this compound, have garnered attention for their therapeutic potentials, evidenced by various patents. These compounds are explored for anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, and antiviral properties. The focus on triazole derivatives in drug development is driven by their broad biological activities and potential as new therapeutic agents (Ferreira et al., 2013).

Eco-friendly Synthesis

The eco-friendly synthesis of 1,2,4-triazine derivatives, including this compound, underscores the growing emphasis on sustainable chemical processes. These methodologies not only focus on the environmental aspect of chemical synthesis but also enhance the applicability of triazines in various scientific fields, ranging from medicinal chemistry to agricultural applications (Rani & Kumari, 2020).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful . The hazard statements associated with it are H302, H315, and H319, which indicate that it can be harmful if swallowed, causes skin irritation, and causes serious eye irritation, respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and others .

properties

IUPAC Name

6-methyl-3-phenyl-4H-1,2,4-triazin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c1-7-10(14)11-9(13-12-7)8-5-3-2-4-6-8/h2-6H,1H3,(H,11,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQOHHBLOVGBIIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(NC1=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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